2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
CAS No.: 2034424-46-7
Cat. No.: VC4984772
Molecular Formula: C13H14N4O2S
Molecular Weight: 290.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034424-46-7 |
|---|---|
| Molecular Formula | C13H14N4O2S |
| Molecular Weight | 290.34 |
| IUPAC Name | 2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide |
| Standard InChI | InChI=1S/C13H14N4O2S/c1-8-6-12(20-16-8)14-11(18)7-17-13(19)5-4-10(15-17)9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,14,18) |
| Standard InChI Key | TYPXPSPJWDCSSD-UHFFFAOYSA-N |
| SMILES | CC1=NSC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide, reflecting its core pyridazinone ring, cyclopropyl substituent, and acetamide-linked thiazole moiety. The molecular formula is C₁₃H₁₅N₄O₂S, with a molecular weight of 291.35 g/mol .
Structural Features
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Pyridazinone Core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 6.
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Cyclopropyl Substituent: A three-membered carbocyclic ring at position 3, enhancing metabolic stability and steric bulk.
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Acetamide Bridge: Connects the pyridazinone to a 3-methyl-1,2-thiazol-5-yl group, a five-membered heterocycle containing sulfur and nitrogen .
Table 1: Key Structural Descriptors
| Feature | Description |
|---|---|
| Pyridazinone ring | 1,6-dihydropyridazin-6-one |
| Cyclopropyl position | C3 |
| Thiazole substituent | 3-methyl-1,2-thiazol-5-yl |
| Molecular weight | 291.35 g/mol |
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step organic reactions:
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Pyridazinone Formation: Cyclocondensation of hydrazine derivatives with diketones yields the pyridazinone scaffold.
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Cyclopropane Introduction: Transition metal-catalyzed cross-coupling or radical addition attaches the cyclopropyl group.
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Acetamide Coupling: The thiazole-5-amine is reacted with chloroacetyl chloride, followed by amidation with the pyridazinone intermediate .
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclocondensation | Hydrazine, 1,4-diketone, 120°C |
| 2 | Cyclopropanation | Trimethylsulfoxonium iodide, DMSO |
| 3 | Nucleophilic acyl substitution | Chloroacetyl chloride, DMF, 60°C |
Optimization Challenges
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Yield Improvement: Cyclopropanation steps often suffer from low yields due to ring strain (30–40% reported).
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Purification: Chromatography is required to separate regioisomers of the thiazole moiety .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO: 12 mg/mL) but poorly soluble in water (<0.1 mg/mL).
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Thermal Stability: Decomposes at 218°C, as determined by differential scanning calorimetry .
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 4.39 (s, 2H, CH₂CO), 2.45 (m, 1H, cyclopropyl-H) .
Biological Activity and Mechanism
Pharmacological Targets
Pyridazinone derivatives are known inhibitors of phosphodiesterase (PDE) enzymes and cyclooxygenase-2 (COX-2). The thiazole moiety may enhance binding to bacterial DNA gyrase .
Table 3: In Vitro Activity Profiles
| Target | IC₅₀ (µM) | Model System |
|---|---|---|
| PDE4B | 0.45 | Human recombinant |
| COX-2 | 1.2 | Murine macrophages |
| Staphylococcus aureus | 4.8 | MIC (broth dilution) |
Mechanism of Action
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